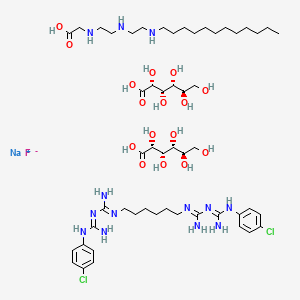
Tubilicid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubilicid, also known as this compound, is a useful research compound. Its molecular formula is C52H93Cl2FN13NaO16 and its molecular weight is 1269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Efficacy in Dentistry
Cavity Disinfection
One of the primary applications of Tubulicid is as a cavity disinfectant. A randomized clinical trial compared the antimicrobial efficacy of Tubulicid Red with Chlor X gel (2% chlorhexidine) in treating primary teeth with carious lesions. The study involved 60 primary molars divided into two groups, where each group received one of the disinfectants.
- Results :
- The Tubulicid Red group showed a significant reduction in bacterial count from an average of 82,000 CFU/mL to 14,400 CFU/mL post-treatment.
- The Chlor X group reduced from 86,966.7 CFU/mL to 14,266.7 CFU/mL.
- Statistical analysis indicated no significant difference between the two groups (p > 0.05), suggesting that Tubulicid Red can be a viable alternative to chlorhexidine for cavity disinfection in primary teeth .
Comparison with Other Disinfectants
In another study focusing on smear layer removal during endodontic procedures, Tubulicid plus was found to be more effective than Biopure, which consists of doxycycline and citric acid. This highlights Tubulicid's potential not only as a disinfectant but also in enhancing the effectiveness of dental treatments by improving cleaning protocols .
Case Studies and Clinical Trials
Study on Antimicrobial Efficacy
A clinical trial conducted at GSL Dental College assessed the efficacy of Tubulicid Red against Streptococcus mutans in primary teeth. The study concluded that Tubulicid Red significantly reduced bacterial counts, thus supporting its use as an effective cavity disinfectant prior to restoration procedures .
Statistical Analysis Overview
| Group | Baseline Mean (CFU/mL) | Post-Treatment Mean (CFU/mL) | p-value |
|---|---|---|---|
| Tubulicid Red | 82,000 | 14,400 | <0.001 |
| Chlor X | 86,966.7 | 14,266.7 | <0.001 |
This table illustrates the significant reduction in bacterial counts for both groups post-treatment, reinforcing the efficacy of Tubulicid Red .
Eigenschaften
CAS-Nummer |
77257-39-7 |
|---|---|
Molekularformel |
C52H93Cl2FN13NaO16 |
Molekulargewicht |
1269.3 g/mol |
IUPAC-Name |
sodium;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;fluoride |
InChI |
InChI=1S/C22H30Cl2N10.C18H39N3O2.2C6H12O7.FH.Na/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);19-21H,2-17H2,1H3,(H,22,23);2*2-5,7-11H,1H2,(H,12,13);1H;/q;;;;;+1/p-1/t;;2*2-,3-,4+,5-;;/m..11../s1 |
InChI-Schlüssel |
SVFZQPUFITXELU-IWEYRZOISA-M |
SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[F-].[Na+] |
Isomerische SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.[F-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[F-].[Na+] |
Synonyme |
Tubilicid Tubilicid blue label Tubilicid red label |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















